molecular formula C15H13NO6S B511336 4-(2,3-Dihydro-1,4-benzodioxine-6-sulfonamido)benzoic acid CAS No. 380195-36-8

4-(2,3-Dihydro-1,4-benzodioxine-6-sulfonamido)benzoic acid

Cat. No. B511336
M. Wt: 335.3g/mol
InChI Key: JBPARSXZNLGELM-UHFFFAOYSA-N
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Description

“4-(2,3-Dihydro-1,4-benzodioxine-6-sulfonamido)benzoic acid”, also known as DBSBA, is a chemical compound. Its molecular formula is C15H13NO6S and it has a molecular weight of 335.3g/mol .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H13NO6S/c17-15(18)10-2-1-3-11(8-10)16-23(19,20)12-4-5-13-14(9-12)22-7-6-21-13/h1-5,8-9,16H,6-7H2,(H,17,18) .

Scientific Research Applications

  • Antibacterial and Lipoxygenase Inhibition : Sulfonamides bearing the 1,4-benzodioxin ring, closely related to 4-(2,3-Dihydro-1,4-benzodioxine-6-sulfonamido)benzoic acid, have shown significant antibacterial potential against various bacterial strains. Additionally, these compounds exhibited inhibition against lipoxygenase enzyme, suggesting potential therapeutic use for inflammatory diseases (Abbasi et al., 2017).

  • Biopotential Sulfonamides : Sulfonamides derived from the reaction of substituted benzenesulfonyl chlorides and 4-aminobenzoic acid, closely related chemically to the compound , were synthesized and demonstrated significant antimicrobial activities (Dineshkumar & Thirunarayanan, 2019).

  • Diuretic and Antihypertensive Activities : 6- and 5-sulfamoyl-2,3-dihydro-1,4-benzodioxins, structurally similar to 4-(2,3-Dihydro-1,4-benzodioxine-6-sulfonamido)benzoic acid, were synthesized and tested for diuretic and antihypertensive activities in rats (Itazaki et al., 1988).

  • C–H Functionalizations of Benzoic Acid Derivatives : A study on meta-C–H olefination of benzoic acid derivatives using a nitrile-based sulfonamide template showed the potential for creating synthetically useful tools for organic synthesis, indicating the versatility of compounds structurally related to 4-(2,3-Dihydro-1,4-benzodioxine-6-sulfonamido)benzoic acid in drug development (Li et al., 2016).

  • Antibacterial Activity of Novel Derivatives : Novel 2-(substituted sulfonamido) benzoic acid derivatives were tested and showed moderate to good antibacterial activity against various bacteria (Saravanan et al., 2013).

  • Synthesis of Antibacterial Agents : N-substituted sulfonamides bearing the benzodioxane moiety were synthesized and evaluated for their antibacterial potential, demonstrating potent therapeutic potential against various bacterial strains (Abbasi et al., 2016).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word “Warning”. The hazard statements include H302, H315, H319, and H335 .

properties

IUPAC Name

4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO6S/c17-15(18)10-1-3-11(4-2-10)16-23(19,20)12-5-6-13-14(9-12)22-8-7-21-13/h1-6,9,16H,7-8H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBPARSXZNLGELM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NC3=CC=C(C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,3-Dihydro-1,4-benzodioxine-6-sulfonamido)benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
QZ Zhang, D Zhang, F Huang, CY Ke… - Current Organic …, 2017 - ingentaconnect.com
Background: As evidence suggests a key role played by the low-activity pyruvate kinase M2 (PKM2) in tumor progression it emerges as an attractive target in cancer therapy. Objective: …
Number of citations: 3 www.ingentaconnect.com

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